molecular formula C22H30N6O3S B2771546 1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 1112438-80-8

1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2771546
CAS No.: 1112438-80-8
M. Wt: 458.58
InChI Key: SJHHEPOIHRUEGJ-UHFFFAOYSA-N
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Description

1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a methoxybenzyl group, and a morpholinylsulfonyl group

Scientific Research Applications

1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

The synthesis of 1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a nucleophilic substitution reaction using a methoxybenzyl halide and a suitable nucleophile.

    Addition of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group can be introduced through a sulfonylation reaction using a morpholine derivative and a sulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, amines, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Mechanism of Action

The mechanism of action of 1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S/c1-16-5-7-17(8-6-16)32(30,31)18-15-25-21(26-19(18)23)27-13-9-22(10-14-27,20(24)29)28-11-3-2-4-12-28/h5-8,15H,2-4,9-14H2,1H3,(H2,24,29)(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHHEPOIHRUEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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